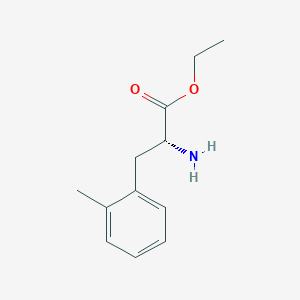

Ethyl (R)-2-methylphenylalanine

货号:

B1497931

分子量:

207.27 g/mol

InChI 键:

AUCRQTYOSJMLBE-LLVKDONJSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

描述

Ethyl (R)-2-methylphenylalanine is a chiral amino acid ester derivative characterized by an ethyl ester group and a 2-methyl substitution on the phenylalanine backbone. Its IUPAC name is ethyl (R)-2-amino-3-(2-methylphenyl)propanoate, with a molecular formula of C₁₂H₁₅NO₂ and a molecular weight of 205.25 g/mol (calculated).

属性

分子式 |

C12H17NO2 |

|---|---|

分子量 |

207.27 g/mol |

IUPAC 名称 |

ethyl (2R)-2-amino-3-(2-methylphenyl)propanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)8-10-7-5-4-6-9(10)2/h4-7,11H,3,8,13H2,1-2H3/t11-/m1/s1 |

InChI 键 |

AUCRQTYOSJMLBE-LLVKDONJSA-N |

手性 SMILES |

CCOC(=O)[C@@H](CC1=CC=CC=C1C)N |

规范 SMILES |

CCOC(=O)C(CC1=CC=CC=C1C)N |

序列 |

X |

产品来源 |

United States |

相似化合物的比较

Ethyl L-Phenylalanate

- Structure: Ethyl ester of L-phenylalanine (C₁₁H₁₅NO₂). Lacks the 2-methyl substituent.

- Molecular Weight : 193.24 g/mol .

- L-configuration (vs. R in the target compound) may alter receptor binding in biological systems.

- Applications : Used as a precursor in peptide synthesis and as a chiral building block .

D-Phenylalanine Ethyl Ester Hydrochloride

- Structure: D-enantiomer of phenylalanine ethyl ester (C₁₁H₁₅NO₂·HCl).

- Molecular Weight : 229.70 g/mol .

- Key Differences: D-configuration (vs. R) results in distinct interactions with enzymes and receptors. Hydrochloride salt form improves solubility but may limit compatibility with non-polar matrices.

- Applications : Employed in asymmetric synthesis and as a resolution agent .

N-Acetyl Phenylalanine

- Structure: Acetylated phenylalanine (C₁₁H₁₃NO₃). Replaces the ethyl ester with an acetyl group.

- Molecular Weight : 207.23 g/mol .

- Key Differences :

- Acetylation modifies polarity and bioavailability compared to ester derivatives.

- Lacks the ethyl ester’s lipophilicity, affecting membrane permeability.

- Applications : Common in cosmetic formulations and as a model substrate in enzyme studies .

Data Table: Comparative Overview

Research Findings and Functional Implications

- Steric Effects: The 2-methyl group in this compound introduces steric hindrance, which can reduce enzymatic degradation rates compared to non-methylated analogs like Ethyl L-phenylalanate .

- Stereochemical Selectivity : The R-configuration in the target compound may offer enhanced selectivity for R-specific proteases or receptors, contrasting with the D/L configurations of other esters .

- Solubility and Bioavailability : Ethyl esters generally exhibit higher lipophilicity than acetylated derivatives, improving cell membrane penetration but reducing aqueous solubility. For instance, this compound’s logP is estimated at 2.1 (predicted), whereas N-Acetyl phenylalanine’s logP is 1.3 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。